molecular formula C9H12FN B3267601 2-(4-Fluorophenyl)propan-1-amine CAS No. 456-01-9

2-(4-Fluorophenyl)propan-1-amine

Cat. No.: B3267601
CAS No.: 456-01-9
M. Wt: 153.2 g/mol
InChI Key: YRBRJLWZJHRXBG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)propan-1-amine is a primary amine featuring a fluorinated aromatic ring attached to a propane backbone, with the amine group (-NH₂) located on the terminal carbon (C1). For instance, its positional isomer, 2-(4-fluorophenyl)propan-2-amine (CAS 17797-10-3), has a molecular weight of 153.2 g/mol and is reported with 98% purity . The fluorine substituent on the phenyl ring likely enhances electronic effects, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name

2-(4-fluorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBRJLWZJHRXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296024
Record name 4-Fluoro-β-methylbenzeneethanamine
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Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-01-9
Record name 4-Fluoro-β-methylbenzeneethanamine
Source CAS Common Chemistry
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Record name 4-Fluoro-β-methylbenzeneethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a reductive amination reaction with isopropylamine to form the intermediate 2-(4-fluorophenyl)propan-1-imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-fluorophenyl)propan-1-imine or 2-(4-fluorophenyl)propanenitrile.

    Reduction: Formation of 2-(4-fluorophenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C9H12FN
Molecular Weight: 155.20 g/mol
IUPAC Name: 2-(4-fluorophenyl)propan-1-amine

The compound features a propan-1-amine backbone with a fluorinated phenyl group at the para position. The presence of fluorine enhances its lipophilicity and may improve pharmacokinetic properties such as bioavailability and metabolic stability.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Its structural similarities to known stimulants suggest possible interactions with neurotransmitter systems, especially those involving dopamine and norepinephrine.

Mechanism of Action:

  • The compound may act as an atypical dopamine transporter (DAT) inhibitor, influencing dopamine levels in the brain.
  • It is hypothesized to inhibit the reuptake of neurotransmitters, leading to increased synaptic availability and enhanced neurotransmission.

Biological Studies

Research indicates that this compound can interact with various biological systems:

  • Enzyme Interaction: It has shown potential in modulating the activity of enzymes such as neuronal nitric oxide synthase (nNOS), which is crucial for neuroprotection.
  • Receptor Binding: The compound may influence signaling pathways by interacting with specific receptors.

Antimicrobial Activity

Some derivatives of this compound exhibit notable antimicrobial properties:

  • In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
  • The presence of halogen substituents (like fluorine) enhances the overall antimicrobial activity.

Case Study 1: Neuroprotective Effects

A study focusing on the neuroprotective potential of related compounds found that modifications on the phenyl ring significantly influenced their efficacy against neurodegenerative conditions. The introduction of fluorine was shown to improve binding affinity to nNOS, suggesting enhanced therapeutic potential in conditions where nitric oxide modulation is beneficial.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antibacterial properties of structurally related compounds, it was found that those with halogen substituents exhibited improved inhibitory action against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs, emphasizing substituent variations and amine positioning:

Compound Name Substituents Amine Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-(4-Fluorophenyl)propan-1-amine 4-Fluorophenyl C1 C₉H₁₂FN 153.2 (estimated) Not provided Primary amine, fluorinated aromatic ring
2-(4-Fluorophenyl)propan-2-amine 4-Fluorophenyl C2 C₉H₁₂FN 153.2 17797-10-3 Tertiary amine, higher steric hindrance
1-(4-Methoxyphenyl)propan-2-amine 4-Methoxyphenyl C2 C₁₀H₁₅NO 165.2 31721-25-2 Methoxy group enhances electron donation
2-(Cyclopropylmethoxy)-1-(4-fluorophenyl)propan-1-amine 4-Fluorophenyl + cyclopropylmethoxy C1 C₁₃H₁₈FNO 223.3 Not provided Ether linkage modifies solubility
2-(4-Ethylpiperazin-1-yl)-1-(4-fluorophenyl)propan-1-amine 4-Fluorophenyl + ethylpiperazine C1 C₁₅H₂₄FN₃ 265.4 Not provided Piperazine moiety introduces basicity

Physicochemical Properties

  • Solubility : Derivatives with polar substituents (e.g., piperazine in or ether linkages in ) exhibit improved solubility in aqueous media compared to the parent compound.

Key Research Findings and Challenges

  • Stereochemical Considerations : Synthesis of enantiopure fluorophenylpropanamines (e.g., >98% e.e. in ) is critical for optimizing biological activity .
  • Analytical Challenges : Quantifying fluorinated amines in mixtures can require specialized techniques, such as derivatization with 4-fluorophenylhydrazine for NMR analysis .

Biological Activity

2-(4-Fluorophenyl)propan-1-amine, also known as 2-(4-fluorophenyl)-N-methylpropan-1-amine, is an organic compound characterized by its propan-1-amine backbone substituted with a fluorophenyl group. This compound has garnered attention in pharmacological research due to its interactions with neurotransmitter systems, particularly its potential effects on dopamine, serotonin, and norepinephrine pathways.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_14FN, with a molecular weight of 167.22 g/mol. The presence of a fluorine atom in the para position of the phenyl ring enhances its lipophilicity and metabolic stability compared to other derivatives, influencing its biological activity and receptor interactions .

Research indicates that this compound acts as a releasing agent and reuptake inhibitor for key neurotransmitters. Its mechanism involves:

  • Dopamine Transporter (DAT) Inhibition : The compound shows potential as an atypical DAT inhibitor, which may reduce the reinforcing effects of psychostimulants like cocaine and methamphetamine .
  • Serotonin and Norepinephrine Interaction : It also interacts with serotonin and norepinephrine systems, suggesting possible stimulant and entactogenic effects .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
DAT InhibitionExhibits inhibitory effects on dopamine transporter, reducing psychostimulant reinforcement.
Neurotransmitter ReleaseActs as a releasing agent for dopamine, serotonin, and norepinephrine.
Receptor ModulationPotential allosteric modulation of GABA-A receptors has been suggested based on structural analogs.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Preclinical Models : In animal studies, compounds similar to this compound demonstrated reduced psychostimulant behaviors without exhibiting direct stimulant properties themselves. This suggests a therapeutic window for treating addiction .
  • Neuroprotection : Research into related compounds has shown that modulation of neurotransmitter systems can lead to neuroprotective effects in models of neurodegeneration. The ability to influence nitric oxide synthase (nNOS) activity through these pathways presents a promising avenue for treatment strategies .
  • Metabolic Stability : Investigations into the metabolic stability of similar compounds indicate that modifications enhancing lipophilicity can improve pharmacokinetic profiles, making them more viable candidates for drug development .

Safety and Toxicology

While the biological activities are promising, safety profiles must be considered:

  • Toxicological Effects : Inhalation or exposure to amine vapors can lead to respiratory irritation and other mucosal injuries. Proper handling and safety measures are essential when working with this compound .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Fluorophenyl)propan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be achieved via reduction of a nitro precursor. For example, 3-(4-fluorophenyl)-2-nitropropene can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or tetrahydrofuran (THF) under reflux (50–70°C). Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) is also effective for industrial-scale production . Key Considerations :
  • Monitor reaction progress using TLC or HPLC to avoid over-reduction.
  • Purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How can crystallographic techniques like SHELX be applied to determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is critical for structural elucidation:

Grow high-quality crystals using slow evaporation (solvent: dichloromethane/methanol).

Collect intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Use SHELXT for structure solution (direct methods) and SHELXL for refinement (full-matrix least-squares on F²).

Validate geometry with ORTEP-3 for visualization .
Table 1 : Typical Crystallographic Parameters

ParameterValue
Space groupP2₁/c
R-factor< 0.05
Resolution0.84 Å

Advanced Research Questions

Q. What methodologies are used to analyze the anti-proliferative activity of this compound derivatives against cancer cells?

  • Methodological Answer :
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and electrostatic potential. Validate with metrics (R² > 0.8, Q² > 0.6) .
  • Molecular Docking : Dock derivatives into target receptors (e.g., Polo-like kinase 1) using AutoDock Vina. Optimize binding poses with AMBER force fields.
    Example : Ligand 27 in showed a binding affinity of -9.2 kcal/mol to Plk1, indicating strong inhibition .

Q. How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
  • Asymmetric Synthesis : Employ enantioselective catalysts like Jacobsen’s Co-salen complex for kinetic resolution .
    Key Data :
  • (S)-enantiomer: [α]D²⁵ = +12.5° (c = 1, CHCl₃) .

Q. How can contradictions in pharmacological data between in vitro and in vivo studies be resolved?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma protein binding, metabolic stability via liver microsomes).
  • Dose-Response Analysis : Use Hill plots to compare IC₅₀ values across models. Adjust for bioavailability differences.
    Case Study : Derivatives with high in vitro activity (e.g., IC₅₀ = 1.2 µM) but poor in vivo efficacy may require prodrug strategies to enhance permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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